molecular formula C9H17NO2 B12789456 Ethyl 4-methylpiperidine-1-carboxylate CAS No. 90950-45-1

Ethyl 4-methylpiperidine-1-carboxylate

Cat. No.: B12789456
CAS No.: 90950-45-1
M. Wt: 171.24 g/mol
InChI Key: AILZEXMVCHHZDU-UHFFFAOYSA-N
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Description

Ethyl 4-methylpiperidine-1-carboxylate is an organic compound with the molecular formula C9H17NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methylpiperidine-1-carboxylate can be synthesized through several methods. One common route involves the alkylation of 4-methylpiperidine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions usually involve temperatures ranging from 0°C to room temperature to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether at low temperatures.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base like sodium hydride or potassium carbonate and are performed under reflux conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Piperidine derivatives with different functional groups attached to the nitrogen or carbon atoms in the ring.

Scientific Research Applications

Ethyl 4-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Researchers use it to study the structure-activity relationships of piperidine derivatives, which are important in drug design.

    Medicine: It is an intermediate in the synthesis of various drugs, including analgesics, antipsychotics, and antihistamines.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of ethyl 4-methylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives often act on central nervous system receptors, such as GABA or serotonin receptors, modulating their activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended therapeutic use.

Comparison with Similar Compounds

Ethyl 4-methylpiperidine-1-carboxylate can be compared with other piperidine derivatives such as:

    Ethyl 1-methylpiperidine-4-carboxylate: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.

    Ethyl 4-oxo-1-piperidinecarboxylate:

    N-Methylpiperidine: Lacks the ester functional group, making it less versatile in synthetic applications.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Properties

CAS No.

90950-45-1

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)10-6-4-8(2)5-7-10/h8H,3-7H2,1-2H3

InChI Key

AILZEXMVCHHZDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)C

Origin of Product

United States

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